molecular formula C9H16N2S B13518689 (2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine

(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine

Cat. No.: B13518689
M. Wt: 184.30 g/mol
InChI Key: HYIUVSRGQFZTPM-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine is a synthetic organic compound featuring a thiazole ring, a privileged structure in medicinal chemistry. The thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur, is a common feature in numerous biologically active molecules and approved drugs due to its aromaticity and ability to participate in various donor-acceptor interactions . This structure is a key pharmacophore in drugs such as the dopamine agonist Pramipexole for Parkinson's disease, the neuroprotective agent Riluzole for Lou Gehrig's disease, and the antiretroviral Ritonavir for HIV . This amine is primarily valued in research as a versatile chemical building block. Researchers utilize it as a synthon for developing novel chemical entities, particularly in constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its structural features make it a relevant intermediate in exploring compounds that target various biological pathways. For instance, N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective, state-dependent antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators . This highlights the potential of thiazole-containing amines as valuable pharmacological tools for probing the function of under-explored biological targets in the central nervous system and beyond. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

2,2-dimethyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C9H16N2S/c1-9(2,3)7-10-6-8-11-4-5-12-8/h4-5,10H,6-7H2,1-3H3

InChI Key

HYIUVSRGQFZTPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC1=NC=CS1

Origin of Product

United States

Preparation Methods

Synthesis via Heterocyclic Ring Construction and Subsequent Alkylation

Method Overview:

This approach involves the synthesis of the 1,3-thiazol-2-yl core through classical Hantzsch-type cyclization, followed by alkylation with a suitable amine precursor.

Stepwise Procedure:

  • Step 1: Formation of 2-Aminothiazole Derivative

    • React thioamide derivatives with α-haloketones or α-haloesters under basic or acidic conditions.
    • For example, thioamides can be cyclized with α-haloketones in the presence of a base (e.g., sodium hydroxide) to form 2-aminothiazoles .
  • Step 2: Alkylation at the 2-Position

    • The amino group on the thiazole ring is alkylated using (2,2-dimethylpropyl) halides (e.g., 2,2-dimethylpropyl bromide or chloride).
    • This alkylation is typically performed in inert solvents like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Reaction Conditions:

Parameter Typical Range Notes
Solvent DMF, acetonitrile Inert, high boiling point
Base Potassium carbonate, sodium hydride Facilitates nucleophilic substitution
Temperature 50-80°C To promote alkylation

Advantages:

  • High regioselectivity
  • Suitable for scale-up
  • Good yields (typically >70%)

Synthesis via Multi-Component Reaction (MCR) Strategy

Method Overview:

A more streamlined approach involves a multi-component reaction involving α-haloketones , thiourea derivatives , and amines to construct the thiazole ring directly, followed by functionalization.

Procedure:

  • Step 1: Condense thiourea with α-haloketones (e.g., 2-bromo-2-methylpropane derivatives) under reflux conditions to form thiazol-2-yl intermediates.
  • Step 2: React the intermediate with (2,2-dimethylpropyl)amine or its derivatives to attach the amino group at the 2-position.

Reaction Conditions:

Parameter Typical Range Notes
Solvent Ethanol, acetic acid Reflux conditions
Temperature 80-120°C To promote cyclization
Time 4-12 hours Reaction completion

Advantages:

  • One-pot synthesis
  • Reduced purification steps
  • Potential for high yields and purity

Alternative Route: Nucleophilic Substitution on Pre-formed Thiazole Derivatives

Method:

  • Synthesize (1,3-thiazol-2-yl)methyl halides (e.g., chloromethyl or bromomethyl derivatives).
  • React these halides with (2,2-dimethylpropyl)amine in the presence of a base to form the target compound via nucleophilic substitution.

Reaction Conditions:

Parameter Typical Range Notes
Solvent Acetone, DMF Solvent for SN2 reactions
Base Potassium carbonate, sodium hydroxide To deprotonate amine
Temperature 25-50°C Mild conditions

Advantages:

  • Straightforward and modular
  • Suitable for derivatization and analog synthesis

Supporting Data and Reaction Optimization

Parameter Optimal Range Rationale
Solvent DMF or acetonitrile Inert, high polarity, promotes SN2 reactions
Base Potassium carbonate Mild, effective for deprotonation
Temperature 50-80°C Balances reaction rate and selectivity
Reaction Time 12-24 hours Ensures complete conversion

Notes on Industrial Scalability and Purity

  • Reaction efficiency can be maximized by controlling temperature and stoichiometry.
  • Workup procedures involve extraction, washing, and distillation or crystallization to isolate high-purity products.
  • Purification can be achieved through recrystallization or chromatography, with a focus on minimizing complex purification steps.

Chemical Reactions Analysis

Alkylation via Prop-2-en-1-amine Precursors

The compound can be synthesized through alkylation reactions involving prop-2-en-1-amine derivatives. For example, N-(2,2-difluoroethyl)prop-2-en-1-amine reacts with alkylating agents (e.g., chloromethylpyridine derivatives) in the presence of bases like N,N-diisopropylethylamine . Key parameters include:

  • Molar ratio : Typically 0.8–1.5 (alkylating agent to amine).

  • Solvent : Polar aprotic solvents (e.g., dichloromethane, THF) or solvent-free conditions.

  • Catalysts : Halides (e.g., NaI, KI) or tetraalkylphosphonium salts to accelerate the reaction .

Example :
Reaction of N-(2,2-difluoroethyl)prop-2-en-1-amine with 2-chloro-5-(chloromethyl)pyridine yields the target compound after deallylation and purification .

Thiazole Ring Formation via Bromination and Cyclization

Thiazole rings are often synthesized from α-active methylene ketones. A general method involves:

  • Bromination : α-active methylene ketones (e.g., acetylacetone) react with N-bromosuccinimide (NBS) to form brominated intermediates .

  • Nucleophilic substitution : Bromide is replaced by thiocyanate (using KSCN) to form thiocyanate derivatives .

  • Cyclization : Reaction with primary amines (e.g., benzylamine) leads to thiazole ring formation .

Key Data :

StepReagents/ConditionsYield
BrominationNBS, benzoyl peroxide, ethanol, RTNot isolated
SubstitutionKSCN, ethanol, RTNot isolated
CyclizationPrimary amine, ethanol, 2–4 h80–90%

This pathway is analogous to the synthesis of thiazol-2(3H)-imine derivatives .

Reactivity with Atmospheric Agents

Amines, including derivatives like dimethylamine, react with atmospheric oxidants:

  • OH radicals : Hydrogen abstraction leads to aminyl radicals, forming products like formaldehyde and nitramines .

  • Ozone (O₃) : Reacts to yield carbonyl compounds (e.g., formaldehyde, acetamide) .

For (2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine, similar degradation pathways may occur, though specific data are unavailable.

Acidic Cleavage

Enamine intermediates formed during synthesis (e.g., in alkylation reactions) can undergo acidic hydrolysis to release the amine. For example:

  • Acidic conditions : Methanesulfonic acid or acetic acid cleave enamine bonds, liberating the amine product .

Structural Influences on Reactivity

The 2,2-dimethylpropyl group enhances steric hindrance, potentially stabilizing intermediates or slowing reactions. The thiazole ring (electron-deficient) may influence nucleophilic substitution or electrophilic addition reactions.

Purification and Isolation

Post-synthesis, purification typically involves:

  • Extraction : Using organic solvents (e.g., dichloromethane) after aqueous workup .

  • Distillation : Vacuum distillation for isolation .

  • Crystallization : Hydrochloride or acetate salts may be formed for stability .

Scientific Research Applications

(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural Variations in Heterocyclic Rings

The thiazole ring is a critical pharmacophore. Substitution with other heterocycles or modification of substituent positions alters electronic properties and bioactivity:

Compound Heterocycle & Substituents Key Differences Reference
Target compound 1,3-Thiazol-2-yl Baseline structure -
3-(Dimethylamino)-2,2-dimethylpropylamine Thiophen-3-yl (sulfur-only heterocycle) Reduced hydrogen-bonding capacity vs. thiazole
3-(Dimethylamino)-2,2-dimethylpropylamine 1,2,3-Thiadiazol-4-yl (additional nitrogen) Increased polarity and potential for π-π interactions
N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-2-amine 4-Methyl-1,3-thiazol-2-yl Methyl at thiazole C4 may sterically hinder target binding

Impact: Thiazoles generally exhibit stronger dipole moments and hydrogen-bonding capabilities than thiophenes, enhancing interactions with biological targets .

Amine Side Chain Modifications

The neopentyl group (2,2-dimethylpropyl) is compared to other alkyl/aryl chains:

Compound Amine Side Chain Molecular Weight (g/mol) LogP* (Predicted) Reference
Target compound 2,2-Dimethylpropyl ~184.3 ~2.5 -
N-[(4-Methylthiazol-2-yl)methyl]propan-2-amine Isopropyl 197.7 (as dihydrochloride) ~1.8
Cyclopropyl(phenyl)methylamine Cyclopropyl-phenyl 197.7 ~3.0
Methyl[(2-methylthiazol-4-yl)methyl]amine Methyl 142.2 ~1.2

Isopropyl and cyclopropyl groups balance steric effects and polarity .

Physicochemical and Spectroscopic Properties

  • NMR Shifts : In analogous compounds (e.g., ), thiazole protons resonate at δ 7.2–7.8, while methyl groups on branched chains appear at δ 1.0–1.5. The neopentyl group’s geminal dimethyl protons would likely show a singlet near δ 0.9–1.1.
  • Stability : Neopentyl’s steric hindrance may reduce oxidative metabolism, enhancing plasma half-life compared to less-branched chains .

Biological Activity

(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by a thiazole ring and a branched 2,2-dimethylpropyl group, which contribute to its unique chemical properties and biological activities. The compound has garnered interest for its potential applications in antimicrobial, antifungal, anticancer, and antiviral research.

The molecular formula of this compound is CHNS, with a molecular weight of approximately 184.3 g/mol. The thiazole moiety is known for its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The thiazole ring can inhibit microbial growth and induce cell death in cancer cells by interfering with DNA replication and protein synthesis in pathogens. Studies suggest that the compound may also act on acetylcholinesterase (AChE), an enzyme involved in neurotransmission, which is significant for conditions such as Alzheimer's disease.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Thiazole derivatives are often effective against a range of pathogens due to their ability to disrupt cellular processes. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. The mechanism involves targeting specific cancer cell lines and inducing apoptosis. For instance, compounds containing thiazole rings have shown effectiveness against several cancer types by disrupting metabolic pathways essential for tumor growth.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability when treated with this compound compared to controls. The minimum inhibitory concentration (MIC) values were determined for various pathogens, demonstrating its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli10
Candida albicans20

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of thiazole derivatives, this compound was tested against human cancer cell lines. The compound exhibited a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
HeLa12
MCF-715
A54910

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,2-dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine, and how can reaction conditions be systematically optimized?

  • Methodology : Start with nucleophilic substitution or reductive amination strategies. For example, react 2-aminothiazole derivatives with 2,2-dimethylpropyl halides in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). Monitor reaction progress via TLC or LC-MS. Optimize parameters like temperature (60–100°C), stoichiometry (1:1.2 molar ratio of amine to alkylating agent), and catalyst (e.g., acetic acid for Schiff base formation, as in ). Purify via column chromatography or recrystallization .
Key Reaction Parameters
Solvent: DMF or ethanol
Temperature: 60–100°C
Catalyst: Acetic acid (2–3 drops)
Yield: 60–85% (typical for thiazole-amine analogs)

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to verify the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and aliphatic chains (δ 1.0–1.5 ppm for dimethylpropyl groups) .
  • X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond lengths/angles with related thiazol-2-amine structures (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine in ).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?

  • Methodology : Conduct in vitro assays for antimicrobial activity (e.g., MIC against E. coli or S. aureus), cytotoxicity (MTT assay on cancer cell lines), or enzyme inhibition (e.g., kinases relevant to cardiovascular or metabolic diseases). Use positive controls like known thiazole-based antimicrobial agents (). For solubility, employ DMSO/water mixtures (≤1% DMSO) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites for derivatization .
  • Molecular docking : Screen against protein targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with experimental IC₅₀ values .
  • QSAR : Coramine thiazole analogs to identify substituents enhancing bioactivity ().

Q. How should researchers resolve contradictions in observed bioactivity data across studies?

  • Case Example : If one study reports potent antimicrobial activity () while another shows no effect (e.g., ), investigate variables:

  • Strain specificity : Test additional microbial strains.
  • Experimental conditions : Compare inoculum size, incubation time, and solvent effects.
  • Compound purity : Re-analyze via HPLC to rule out impurities .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodology :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to enhance solubility while retaining thiazole bioactivity.
  • Prodrug design : Mask the amine group with acid-labile protectors (e.g., Boc) for targeted release ( ).
  • Metabolic stability : Perform microsomal assays to identify vulnerable sites for structural modification .

Methodological Challenges and Solutions

Q. Why might crystallographic data for this compound be difficult to obtain, and how can this be addressed?

  • Challenge : Bulky substituents (e.g., 2,2-dimethylpropyl) may hinder crystal packing.
  • Solutions :

  • Use smaller counterions or co-crystallizing agents.
  • Optimize solvent systems (e.g., ethanol/water gradients) for slow nucleation ( ).

Q. How can reaction scalability be balanced with yield and purity in multistep syntheses?

  • Case Example : If a Schiff base intermediate ( ) is unstable, employ flow chemistry for precise temperature control or switch to one-pot reactions. Monitor intermediates via inline IR spectroscopy .

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